1-Phenyl-1-octyne
Overview
Description
1-Phenyl-1-octyne is an organic compound with the molecular formula C14H18. It is characterized by the presence of a phenyl group attached to an octyne chain, specifically at the first carbon of the octyne. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond .
Preparation Methods
1-Phenyl-1-octyne can be synthesized through various methods. One common synthetic route involves the alkylation of phenylacetylene with an appropriate alkyl halide under basic conditions. Another method includes the coupling of phenylacetylene with an alkyne precursor using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling .
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
1-Phenyl-1-octyne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum can reduce the triple bond to form 1-Phenyl-1-octane.
Common reagents used in these reactions include hydrogen gas, halogens, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1-octyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: This compound can serve as a probe in studying enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism by which 1-Phenyl-1-octyne exerts its effects depends on the specific reaction or application. In catalytic processes, the alkyne group can coordinate with metal catalysts, facilitating various transformations. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Phenyl-1-octyne can be compared with other alkynes such as 1-Phenyl-1-hexyne and 1-Phenyl-1-decyne. These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and physical characteristics, make it distinct from its analogs .
Similar compounds include:
- 1-Phenyl-1-hexyne
- 1-Phenyl-1-decyne
- 1-Phenyl-2-propyne
Properties
IUPAC Name |
oct-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCYLGYUDUYFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98705-03-4 | |
Record name | Benzene, 1-octyn-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98705-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40168734 | |
Record name | 1-Phenyl-1-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16967-02-5 | |
Record name | 1-Phenyl-1-octyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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